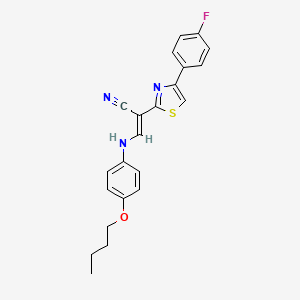
(E)-3-((4-butoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-((4-butoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H20FN3OS and its molecular weight is 393.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-((4-butoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a thiazole ring, which is known for its diverse biological activities, combined with an acrylonitrile moiety and a butoxyphenyl group. The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in anti-cancer and antimicrobial domains.
Anticancer Activity
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells, likely through the modulation of key proteins involved in the apoptotic pathway. For instance, studies have indicated that it may enhance the expression of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2 .
- Cell Line Studies : Evaluations on various cancer cell lines (e.g., HT-29, A431, PC3) have demonstrated significant cytotoxic effects. The compound's IC50 values indicate potent activity against these lines, with specific derivatives showing enhanced efficacy .
Antimicrobial Activity
- In Vitro Studies : The compound has also been assessed for its antimicrobial properties. In vitro tests revealed that it exhibits significant inhibitory effects against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting strong antibacterial activity .
- Biofilm Disruption : Beyond direct antimicrobial effects, it has shown the ability to disrupt biofilm formation, which is crucial in treating chronic infections .
Case Studies and Research Findings
Several studies have explored the efficacy and mechanisms of this compound:
科学的研究の応用
Structural Characteristics
The compound features several key structural components:
- Acrylonitrile Backbone : Provides a versatile platform for further chemical modifications.
- Thiazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer effects.
- Aromatic Amine : Imparts significant electronic properties that can enhance biological interactions.
Biological Activities
Preliminary studies suggest that compounds with similar structural motifs exhibit a range of biological activities. Notably, (E)-3-((4-butoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile has shown potential in the following areas:
Anticancer Activity
Research indicates that this compound may possess anticancer properties due to its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. Compounds with similar thiazole structures have been documented to exhibit significant activity against various cancer types, including breast and prostate cancers.
Antimicrobial Properties
The thiazole ring is associated with antimicrobial activity. Studies have indicated that derivatives of this compound could demonstrate efficacy against bacterial strains, suggesting its potential use in treating infections.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer effects of compounds structurally related to this compound. The results showed that these compounds inhibited tumor growth in vitro and in vivo, indicating promising therapeutic potential against solid tumors .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of thiazole derivatives, including this compound. The findings revealed significant inhibition of bacterial growth, particularly against Gram-positive bacteria, making it a candidate for further development as an antibiotic .
特性
IUPAC Name |
(E)-3-(4-butoxyanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3OS/c1-2-3-12-27-20-10-8-19(9-11-20)25-14-17(13-24)22-26-21(15-28-22)16-4-6-18(23)7-5-16/h4-11,14-15,25H,2-3,12H2,1H3/b17-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFIDVQPTILFAR-SAPNQHFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













